molecular formula C11H14N2O4 B054209 4-(Butylamino)-3-nitrobenzoic acid CAS No. 120321-65-5

4-(Butylamino)-3-nitrobenzoic acid

Cat. No.: B054209
CAS No.: 120321-65-5
M. Wt: 238.24 g/mol
InChI Key: PATRMRVHZVOHEB-UHFFFAOYSA-N
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Description

4-(Butylamino)-3-nitrobenzoic acid is an organic compound that belongs to the class of aromatic amino acids It is characterized by the presence of a butylamino group attached to the benzene ring at the para position and a nitro group at the meta position relative to the carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylamino)-3-nitrobenzoic acid typically involves the nitration of 4-(Butylamino)benzoic acid. The process begins with the preparation of 4-(Butylamino)benzoic acid, which can be synthesized by the reaction of butylamine with 4-chlorobenzoic acid under basic conditions. The nitration step involves treating 4-(Butylamino)benzoic acid with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce the nitro group at the meta position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This includes precise control of temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions

4-(Butylamino)-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-(Butylamino)-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-(Butylamino)-3-nitrosobenzoic acid or this compound.

Scientific Research Applications

Pharmaceutical Applications

a. Intermediate in Drug Synthesis
4-(Butylamino)-3-nitrobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been utilized in the development of drugs targeting different medical conditions, particularly in the area of anesthetics. For instance, it is involved in the synthesis of tetracaine, a local anesthetic widely used in medical procedures .

b. Analgesic Properties
Research indicates that compounds related to this compound exhibit analgesic properties. The butylamino side chain contributes to its biological activity, making it a candidate for further investigation in pain management therapies .

c. Peptide Synthesis
This compound is also utilized in peptide synthesis due to its reactive carboxylic acid group. It can be employed as a coupling agent in solid-phase peptide synthesis, facilitating the formation of peptide bonds between amino acids .

Organic Synthesis

a. Synthesis of Heterocyclic Compounds
The compound is recognized for its role as a precursor in synthesizing heterocyclic compounds, which are essential in medicinal chemistry for developing new therapeutic agents . Nitrobenzoic acid derivatives are particularly valuable due to their ability to undergo various chemical transformations.

b. Crystal Structure Studies
Studies on the crystal structure of this compound reveal significant insights into its molecular interactions and stability. The presence of intramolecular hydrogen bonds and π–π stacking interactions enhances its structural integrity, which is crucial for its application in drug formulation .

Analytical Applications

a. High-Performance Liquid Chromatography (HPLC)
this compound is frequently used as a standard reference compound in HPLC for the simultaneous determination of other pharmaceutical substances such as tetracaine and mepivacaine in biological samples . Its well-defined chemical properties make it suitable for method validation and quality control in pharmaceutical analysis.

b. Stability Studies
The compound’s stability under various conditions is critical for its use as an analytical standard. Research has shown that it maintains its integrity during storage and analysis, making it reliable for long-term studies .

Case Studies and Research Findings

Study Focus Findings
Skinner et al., 2018Synthesis methodsDeveloped two synthetic routes for producing this compound with a yield of 70% using sodium bicarbonate .
PMC2969589Structural analysisIdentified key hydrogen bonding motifs that contribute to the stability of the compound's crystal structure .
PMC2977797Biological activityExplored the role of nitrobenzoic acid derivatives in synthesizing biologically active heterocycles .

Mechanism of Action

The mechanism of action of 4-(Butylamino)-3-nitrobenzoic acid depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The butylamino group can facilitate binding to specific proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(Butylamino)-3-nitrobenzoic acid can be compared with other similar compounds such as:

    4-(Butylamino)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-(Methylamino)benzoic acid: Contains a methylamino group instead of a butylamino group, affecting its steric and electronic properties.

    4-(Dimethylamino)benzoic acid: Contains a dimethylamino group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in the combination of the butylamino and nitro groups, which confer specific chemical and biological properties that can be exploited in various applications.

Biological Activity

4-(Butylamino)-3-nitrobenzoic acid is a derivative of nitrobenzoic acid that has garnered attention due to its potential biological activities. This compound has been studied for its pharmacological properties, particularly in the context of neurodegenerative diseases and as an intermediate in the synthesis of various bioactive compounds.

  • Molecular Formula : C11H14N2O2
  • Molecular Weight : 218.24 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, including:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which is crucial for protecting cells from oxidative stress.
  • Neuroprotective Effects : Studies suggest that it may have protective effects against neurodegenerative diseases such as Alzheimer's, possibly by inhibiting acetylcholinesterase (AChE) activity, which is a common therapeutic target in these conditions .
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in various inflammatory diseases.

Case Studies and Experimental Data

  • Acetylcholinesterase Inhibition :
    • A study evaluated the inhibitory effects of various compounds on AChE and found that this compound exhibited promising binding affinities, suggesting its potential as a lead compound for developing AChE inhibitors .
  • Synthesis and Characterization :
    • The synthesis of this compound involves refluxing ethyl 4-(butylamino)-3-nitrobenzoate with KOH in aqueous ethanol, followed by recrystallization to obtain pure crystals . Characterization techniques such as NMR and X-ray crystallography have confirmed its structure.
  • Pharmacological Screening :
    • Various pharmacological screenings have indicated that derivatives of nitrobenzoic acids, including this compound, serve as intermediates for synthesizing compounds with significant biological activities. These include antimicrobial and anticancer properties.

Data Table: Biological Activities of this compound

Activity TypeMechanism/EffectReference
AntioxidantScavenges free radicals
NeuroprotectiveInhibits acetylcholinesterase
Anti-inflammatoryModulates inflammatory pathways
AntimicrobialExhibits activity against various pathogens

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Butylamino)-3-nitrobenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or amidation. For example, bromomethyl intermediates (e.g., 4-(bromomethyl)-3-nitrobenzoic acid) can react with butylamine under reflux in a water/acetone mixture. Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of acid to amine) and using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Yields vary with alkyl chain length: 44% for C12, 19% for C8, and 46% for C6 derivatives . Temperature control (e.g., reflux for 5 hours) and post-reaction purification (e.g., ethyl acetate extraction and MgSO₄ drying) are critical for maximizing yield .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Use enclosed systems or local exhaust ventilation to minimize inhalation risks. Personal protective equipment (PPE) must include:

  • Respiratory protection : NIOSH-approved masks or SCBA for dust control.
  • Hand protection : Impermeable gloves (e.g., nitrile).
  • Eye protection : Safety goggles with face shields if splashing is possible.
  • Skin protection : Non-porous lab coats and boots.
    Avoid contact with oxidizers (e.g., CO₂, NOx) to prevent hazardous reactions .

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer :

  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, identifying hydrogen-bonding motifs and molecular packing. The title compound crystallizes in a monoclinic system with specific unit cell parameters .
  • Spectroscopy :
  • ¹H/¹³C NMR : Predicts chemical shifts for nitro and butylamino groups.
  • FTIR : Confirms nitro (∼1520 cm⁻¹) and carboxylic acid (∼1700 cm⁻¹) stretches .
  • Mass spectrometry : Exact mass (e.g., 224.0797 Da) validates molecular composition .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the biological activity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking simulations (e.g., against E. coli ParE enzyme) evaluate binding affinities. For example, nitro and carboxyl groups form hydrogen bonds with active-site residues, suggesting antimicrobial potential . ADMET predictions (absorption, distribution, metabolism, excretion, toxicity) further prioritize derivatives for in vitro testing .

Q. What strategies mitigate low yields in amidation reactions involving this compound?

  • Methodological Answer :

  • Coupling agent optimization : Replace EDC with DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to enhance efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve amine solubility.
  • Temperature modulation : Microwave-assisted synthesis reduces reaction time and byproduct formation.
    Evidence shows yields for C8 derivatives increase from 19% to >40% under optimized EDC/HOBt conditions .

Q. How can discrepancies between computational predictions and experimental data for this compound be resolved?

  • Methodological Answer :

  • Validation experiments : Repeat assays (e.g., MIC tests for antimicrobial activity) to confirm computational results.
  • Parameter refinement : Adjust force fields in docking simulations to better match crystallographic data (e.g., hydrogen bond distances from SHELXL-refined structures) .
  • Multi-method cross-check : Compare DFT results with MP2 (Møller-Plesset perturbation theory) or CCSD (coupled cluster) calculations for electronic properties .

Q. What are the emerging applications of this compound in drug development?

  • Methodological Answer :

  • Antimicrobial agents : Derivatives inhibit bacterial enzymes (e.g., E. coli ParE) via nitro group interactions .
  • Anticancer prodrugs : Photo-responsive analogues (e.g., 4-(5’-fluorouracil-methyl)-3-nitrobenzoic acid) enable controlled drug release under UV light .
  • Neurotrophin mimics : Functionalization with trityl groups enhances neurite outgrowth in vitro, relevant for neurodegenerative disease research .

Properties

IUPAC Name

4-(butylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-2-3-6-12-9-5-4-8(11(14)15)7-10(9)13(16)17/h4-5,7,12H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATRMRVHZVOHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385259
Record name 4-(butylamino)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120321-65-5
Record name 4-(butylamino)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 50 parts of 4-chloro-3-nitrobenzoic acid and 222 parts of 1-butanamine was stirred for 3 hours at reflux temperature. After cooling and evaporation of the excess of 1-butanamine, the reaction mixture was acidified with a sulfuric acid solution 2N to pH 1. The precipitated product was filtered off and dried, yielding 59 parts (100%) of 4-(butylamino)-3-nitrobenzoic acid (int. 7).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Butylamino)-3-nitrobenzoic acid
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4-(Butylamino)-3-nitrobenzoic acid
4-(Butylamino)-3-nitrobenzoic acid
4-(Butylamino)-3-nitrobenzoic acid

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